4-bromo-2-fluoro-3'-thiomorpholinomethyl benzophenone
Description
A. Thiomorpholine vs. Morpholine Derivatives
Replacing thiomorpholine with morpholine (C₁₈H₁₇BrFNO₂) reduces molecular weight by 16.1 g/mol and increases polarity due to oxygen’s electronegativity. The sulfur atom in thiomorpholine lowers the compound’s LogP (calculated: 3.8 vs. 3.2 for morpholine analogs), enhancing lipid solubility.
B. Halogenation Patterns
- 4-Bromo-2-fluoro-4'-piperidinomethyl benzophenone (C₁₉H₁₉BrFNO): The piperidine group’s basic nitrogen (pKa ~10.1) contrasts with thiomorpholine’s weaker basicity (pKa ~7.4).
- 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone (C₁₈H₁₆Cl₂NOS): Dual chlorine substituents increase steric hindrance, reducing rotational freedom by 12% compared to mono-halogenated analogs.
Table 3: Structural and Electronic Comparisons
| Compound | Molecular Weight | LogP (calc.) | Dipole Moment (Debye) |
|---|---|---|---|
| 4-Bromo-2-fluoro-3'-thiomorpholinomethyl | 394.3 | 3.8 | 5.2 |
| 4-Bromo-2-fluoro-3'-morpholinomethyl | 378.2 | 3.2 | 6.1 |
| 4-Bromo-2-fluoro-3'-piperidinomethyl | 376.3 | 4.1 | 4.7 |
C. Biological Implications
The thiomorpholine moiety’s sulfur atom enables unique interactions with biological targets, such as sulfur-π interactions in enzyme binding pockets. This contrasts with morpholine derivatives, which rely on hydrogen bonding via oxygen.
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNOS/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFGRJDUBAULHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643384 | |
| Record name | (4-Bromo-2-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-52-5 | |
| Record name | Methanone, (4-bromo-2-fluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-2-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Halogenated Benzophenone Intermediate
The initial step involves synthesizing a 4-bromo-2-fluorobenzophenone intermediate, which can be prepared by:
- Friedel-Crafts acylation: Acylation of 4-bromo-2-fluorobenzoyl chloride with an appropriate phenyl derivative to form the benzophenone core.
- Halogenation: Introduction of bromine and fluorine substituents is often achieved through controlled electrophilic aromatic substitution or halogen exchange reactions.
A related patent describes the preparation of 2-fluoro-4-bromotoluene and its brominated derivatives via diazotization, fluoridation, and light-induced bromination steps, which can serve as precursors for the benzophenone synthesis.
| Step | Reaction Type | Conditions/Notes |
|---|---|---|
| 1 | Diazotization | Sodium nitrite, 0-20 °C, 1-2 hours |
| 2 | Bromination | Cuprous bromide, 70-100 °C, 0.5-1 hour |
| 3 | Reduction | Sodium sulfide, pH 7, reflux 15-20 hours |
| 4 | Diazotization fluoridation | Anhydrous HF, 8-12 °C, 1-2 hours |
| 5 | Light bromination | UV light >3000 Å, 160-180 °C, bromine drip, 1-2 hours |
This sequence yields 2-fluoro-4-bromobenzyl bromide, a key intermediate for further functionalization.
Introduction of Thiomorpholinomethyl Group
The thiomorpholinomethyl substituent is introduced by:
- Alkylation reaction: The benzophenone intermediate bearing halogen substituents is reacted with thiomorpholine or a thiomorpholinomethyl halide under nucleophilic substitution conditions.
- Catalysts and solvents: Commonly used bases (e.g., potassium carbonate) and polar aprotic solvents (e.g., DMF or DMSO) facilitate the alkylation.
- Temperature control: Moderate heating (50-100 °C) is applied to drive the reaction to completion while minimizing side reactions.
This step requires precise stoichiometric control to avoid over-alkylation or decomposition of sensitive groups.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Purpose/Effect |
|---|---|---|
| Temperature | 0–180 °C (varies by step) | Controls reaction rate and selectivity |
| Reaction Time | 1–20 hours | Ensures completion of each step |
| Solvent | DMF, DMSO, or acetonitrile | Solubilizes reactants, stabilizes intermediates |
| Catalyst/Base | Cuprous bromide, K2CO3 | Facilitates halogenation and alkylation |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidation or moisture interference |
Careful monitoring of these parameters is essential to maximize yield and purity of the final compound.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | 2-fluoro-4-bromotoluene | Diazotization, bromination | Sodium nitrite, CuBr, UV light, bromine | Halogenated toluene intermediate |
| 2 | 2-fluoro-4-bromobenzyl bromide | Bromination | UV light, bromine, reflux | Benzyl bromide intermediate |
| 3 | 4-bromo-2-fluorobenzophenone | Friedel-Crafts acylation | Benzoyl chloride, Lewis acid catalyst | Benzophenone core with halogens |
| 4 | 4-bromo-2-fluoro-3'-thiomorpholinomethyl benzophenone | Alkylation | Thiomorpholine, base, polar aprotic solvent | Final target compound |
Research Findings and Notes
- The presence of bromine and fluorine substituents modulates the compound’s lipophilicity and electronic properties, which are critical for its biological activity.
- The thiomorpholine moiety enhances binding affinity to biological targets due to its steric and electronic characteristics.
- Reaction yields and purity are highly dependent on the control of temperature, reaction time, and reagent stoichiometry.
- Analytical techniques such as NMR, mass spectrometry, and chromatography are employed to confirm structure and purity at each step.
This detailed synthesis approach for this compound integrates classical organic transformations with modern reaction optimization to produce a compound of interest for pharmaceutical and material science research.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-3’-thiomorpholinomethylbenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .
Scientific Research Applications
Chemistry
4-Bromo-2-fluoro-3'-thiomorpholinomethyl benzophenone serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Substitution Reactions : The bromine atom can be substituted by nucleophiles, facilitating the synthesis of more complex organic molecules.
- Coupling Reactions : It can be involved in coupling reactions to form biaryl compounds, which are essential in the development of pharmaceuticals.
Research indicates that this compound may exhibit significant biological activities, such as:
- Antimicrobial Properties : Preliminary studies suggest potential applications as an antimicrobial agent. The thiomorpholine ring may enhance interactions with microbial targets.
- Anticancer Activity : Similar compounds have been investigated for their ability to inhibit specific enzymes or disrupt cellular processes in cancerous cells. The presence of halogen substituents may enhance binding affinity towards cancer-related biomolecules.
Case Study Example : A study involving structural modifications of the compound demonstrated enhanced binding affinity to certain cancer cell receptors, suggesting its potential as a lead compound in anticancer drug development.
Industrial Applications
In industry, this compound is utilized in:
- Dyes and Pigments Production : Its unique chemical structure allows for the development of dyes with specific properties.
- Optical Materials : The compound's properties make it suitable for applications in optical materials, where stability and reactivity are crucial.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can form strong bonds with biological molecules, potentially inhibiting or modifying their function. The thiomorpholine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Observations :
- Substituent Effects: The bromine atom in the target compound increases molecular weight and lipophilicity (estimated XLogP3 ~4.6, similar to ) compared to chloro or fluoro analogues. Thiomorpholinomethyl groups enhance solubility in polar solvents due to sulfur’s electron-rich nature .
- Positional Isomerism: The 3'-thiomorpholinomethyl group in the target compound may improve steric accessibility for crosslinking reactions compared to 4'-substituted analogues (e.g., CAS 898782-85-9), as seen in spatially resolved polymer attachment studies .
Physicochemical Properties
- Lipophilicity: The bromine substituent increases XLogP3 compared to chloro or fluoro derivatives. For example, 2-chloro-4-fluoro-3'-thiomorpholinomethyl benzophenone (XLogP3 ~4.2) is less lipophilic than the brominated target compound .
- Hydrogen Bonding: The thiomorpholinomethyl group contributes to hydrogen bond acceptor capacity (TPSA ~20–30 Ų), facilitating interactions in biological systems or polymer matrices .
Biological Activity
4-Bromo-2-fluoro-3'-thiomorpholinomethyl benzophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological properties of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₈H₁₇BrFNOS
- Molecular Weight : 394.31 g/mol
- CAS Number : 898781-94-7
- Purity : Typically ≥ 97%
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of bromine and fluorine atoms enhances its electronic properties, which may facilitate binding to enzymes or receptors. The thiomorpholinomethyl group is believed to increase the compound's affinity for these targets, potentially leading to inhibition or activation of specific pathways involved in disease processes.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in the development of new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), and non-small cell lung cancer (EKVX). The half-maximal inhibitory concentration (IC50) values reported for these cell lines range from 15 µM to 28 µM, indicating moderate potency .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | 10 - 20 | |
| Anticancer | MCF-7 (breast), PC-3 (prostate), EKVX (lung) | 15 - 28 |
Case Study: Anticancer Mechanism
In a recent study, the effects of this compound on MCF-7 cells were evaluated using MTT assays and fluorescence-activated cell sorting (FACS). The compound demonstrated significant cytotoxicity with an IC50 value of approximately 20 µM after a 72-hour incubation period. FACS analysis revealed that treatment with the compound led to alterations in cell cycle progression, indicating that it may induce apoptosis in cancer cells .
Q & A
Q. What are the optimal synthetic routes for 4-bromo-2-fluoro-3'-thiomorpholinomethyl benzophenone, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of this compound can be optimized using factorial design experiments to evaluate critical factors such as temperature, solvent polarity, and catalyst loading. For benzophenone derivatives, studies have employed a 2⁴ factorial design (16 experimental trials) to assess substituent effects at key positions (e.g., hydroxyl groups) on electronic properties like HOMO-LUMO gaps . Applying similar methodology, researchers should:
- Vary thiomorpholine methylation steps (e.g., nucleophilic substitution vs. reductive amination).
- Screen solvents (e.g., acetonitrile, DMF) for their impact on reaction kinetics and yield.
- Use spectroscopic monitoring (e.g., in situ IR) to track intermediate formation .
- Reference analogs like 4-bromo-2-fluoro-4'-piperidinomethyl benzophenone for regioselectivity insights .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer: A combination of vibrational spectroscopy and NMR is critical:
- IR Spectroscopy : The carbonyl (C=O) stretch (~1660–1680 cm⁻¹) is sensitive to solvation effects and substituent electronic contributions. Compare shifts in halogenated vs. alcoholic solvents to confirm hydrogen bonding interactions .
- ¹H/¹³C NMR : The thiomorpholinomethyl group’s protons (δ ~2.5–3.5 ppm) and fluorine’s deshielding effects on adjacent carbons provide structural confirmation.
- LC-MS : Use high-resolution mass spectrometry to detect bromine/fluorine isotopic patterns and rule out byproducts like dehalogenated species .
Advanced Research Questions
Q. How do solvation effects and hydrogen-bonding interactions influence the reactivity of the benzophenone carbonyl group in this compound?
Methodological Answer: The carbonyl group’s solvation dynamics can be studied via time-resolved infrared spectroscopy and computational modeling:
- In acetonitrile/water mixtures, hydrogen bonding with a single water molecule increases the ν(C=O) lifetime (~7.7 ps), altering nucleophilic attack susceptibility .
- Compare solvatochromic shifts in halogenated solvents (e.g., CCl₄) vs. alcohols. Halogenated solvents induce faster bond interexchange, reducing isolated carbonyl populations and favoring solvent-stabilized transition states .
- DFT calculations (e.g., B3LYP/6-31G*) can predict vibrational shifts and correlate with experimental solvation trends .
Q. What in vitro models and endpoints should be prioritized for preliminary toxicity profiling of this compound?
Methodological Answer: Given benzophenone’s documented hepatotoxicity and genotoxicity , design studies using:
- HepG2 cells for liver-specific toxicity (measure ALT/AST leakage, mitochondrial membrane potential).
- Ames test with TA98 and TA100 strains to assess mutagenic potential.
- Endocrine disruption assays : Use ERα/ERβ reporter cell lines to evaluate estrogenic activity, given benzophenone’s historical endocrine effects .
- Dose-response studies should align with OECD guidelines, prioritizing sub-µM ranges to mirror environmental exposure thresholds.
Q. How can computational methods predict electronic properties (e.g., HOMO-LUMO gaps) to guide derivatization for targeted applications?
Methodological Answer: Density Functional Theory (DFT) is essential for predicting electronic behavior:
- Optimize the molecule’s geometry at the B3LYP/def2-TZVP level.
- Calculate HOMO-LUMO gaps to assess redox stability. Substituents like bromine (electron-withdrawing) and thiomorpholine (electron-donating) will modulate gap width, influencing photostability and charge-transfer efficiency .
- Compare with analogs (e.g., 4-bromo-2-fluoro-4'-piperidinomethyl benzophenone) to isolate substituent effects .
Q. What strategies mitigate regioselectivity challenges during thiomorpholine methylation?
Methodological Answer: Regioselectivity is governed by steric hindrance and electronic directing effects :
- Steric control : Use bulky bases (e.g., DBU) to favor methylation at less hindered positions. For example, the 3'-position may be preferred over 2' or 4' due to adjacent fluorine’s steric profile .
- Electronic control : Activate the benzophenone core via Lewis acids (e.g., AlCl₃) to enhance electrophilicity at specific sites.
- Monitor reaction progress with HPLC-MS to quantify byproducts like 2'- or 4'-thiomorpholinomethyl isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
